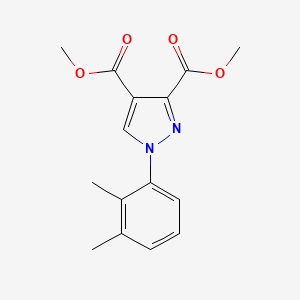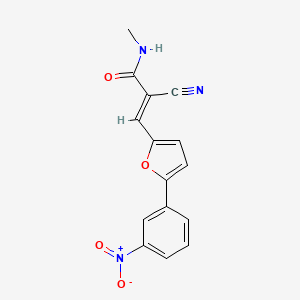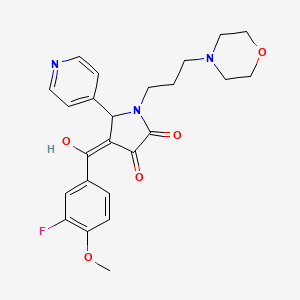
(E)-N,N,N',N'-tetramethylbut-2-enediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N,N,N’,N’-tetramethylbut-2-enediamide is an organic compound characterized by its unique structure, which includes a double bond between the second and third carbon atoms in a butene chain, with two N,N-dimethylamide groups attached to the first and fourth carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N,N’,N’-tetramethylbut-2-enediamide typically involves the reaction of but-2-enedioic acid with N,N-dimethylamine under dehydrating conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of (E)-N,N,N’,N’-tetramethylbut-2-enediamide may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-N,N,N’,N’-tetramethylbut-2-enediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: The amide groups can undergo nucleophilic substitution reactions with reagents like alkyl halides, leading to the formation of N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: N-alkylated derivatives.
Scientific Research Applications
(E)-N,N,N’,N’-tetramethylbut-2-enediamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers and other advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of (E)-N,N,N’,N’-tetramethylbut-2-enediamide involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biochemical assays, it may act as a ligand that binds to active sites of enzymes, modulating their activity. In drug development, it may interact with cellular receptors, influencing signaling pathways and exerting therapeutic effects.
Comparison with Similar Compounds
(E)-N,N,N’,N’-tetramethylbut-2-enediamide can be compared with other similar compounds, such as:
N,N-dimethylacetamide: A simpler amide with similar solubility properties but lacking the double bond.
N,N-dimethylformamide: Another amide with a single carbonyl group, used as a solvent in organic synthesis.
N,N-diethylbut-2-enediamide: A structurally similar compound with ethyl groups instead of methyl groups, which may exhibit different reactivity and solubility.
The uniqueness of (E)-N,N,N’,N’-tetramethylbut-2-enediamide lies in its specific structural configuration, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
17878-64-7 |
|---|---|
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(E)-N,N,N',N'-tetramethylbut-2-enediamide |
InChI |
InChI=1S/C8H14N2O2/c1-9(2)7(11)5-6-8(12)10(3)4/h5-6H,1-4H3/b6-5+ |
InChI Key |
KBRJTGNCPIFGFI-AATRIKPKSA-N |
Isomeric SMILES |
CN(C)C(=O)/C=C/C(=O)N(C)C |
Canonical SMILES |
CN(C)C(=O)C=CC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(2,5-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12037183.png)
![Ethyl 4-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinolin-6-YL)carbonyl]amino}benzoate](/img/structure/B12037184.png)
![[5-(4-Nitrophenyl)furan-2-yl]methyl acetate](/img/structure/B12037191.png)

![2,4-Dichloro-N-{2-[((2E)-2-{1-[3-(1H-tetraazol-1-YL)phenyl]ethylidene}hydrazino)carbonyl]phenyl}benzamide](/img/structure/B12037204.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12037216.png)
![N-[4-(diethylamino)phenyl]-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12037219.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B12037226.png)
